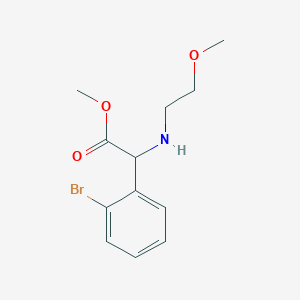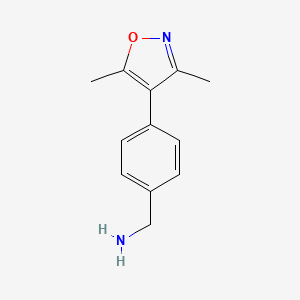
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine: is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound features a phenyl ring substituted with a methanamine group and a 3,5-dimethylisoxazole moiety. It is often used in various scientific research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine typically involves multiple steps. One common method starts with the preparation of 4-bromo-3,5-dimethylisoxazole, which is then subjected to a series of reactions to introduce the phenyl and methanamine groups . The reaction conditions often involve the use of reagents such as N-Bromosuccinimide in N,N-dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the compound to simpler forms or to introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium hydrogencarbonate and ethyl acetate .
Common Reagents and Conditions
Common reagents used in these reactions include N-Bromosuccinimide , n-butyllithium , and tri-isopropyl borate . Reaction conditions often involve specific temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and molecular binding.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action for (4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine stands out due to its combination of a phenyl ring with a methanamine group and a 3,5-dimethylisoxazole moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse scientific research applications.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H14N2O/c1-8-12(9(2)15-14-8)11-5-3-10(7-13)4-6-11/h3-6H,7,13H2,1-2H3 |
InChI-Schlüssel |
IHCUAVCKRNKDIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


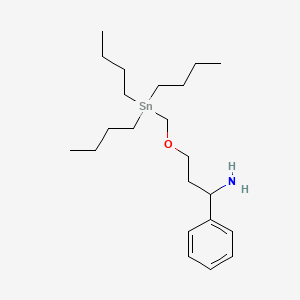
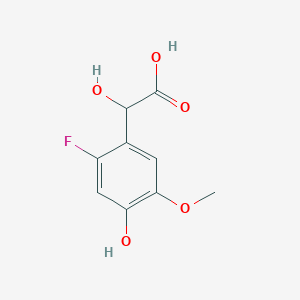
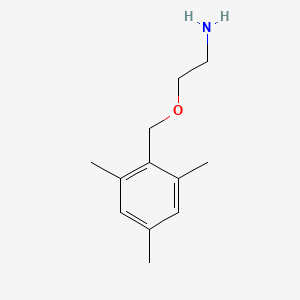
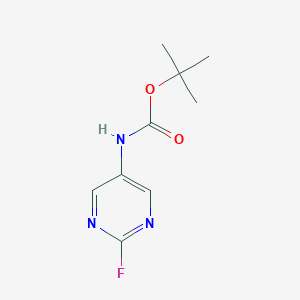
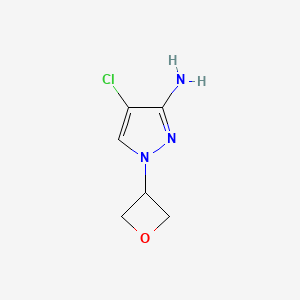
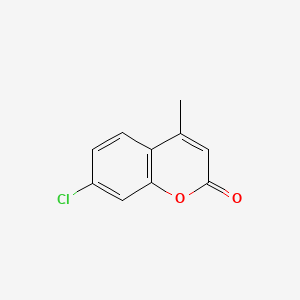
![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)
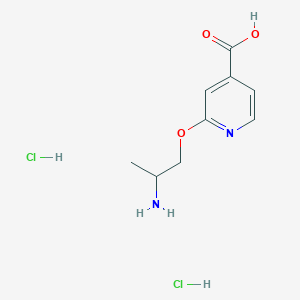
![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
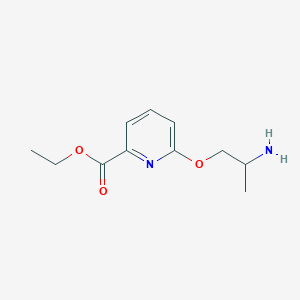
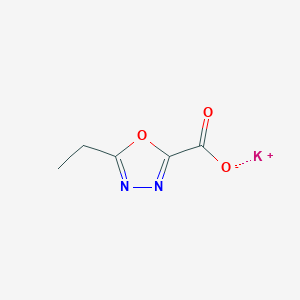
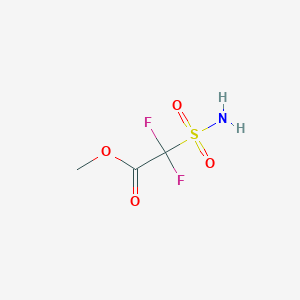
![tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate](/img/structure/B13517867.png)
